molecular formula C11H11BrN2O B13665205 7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13665205
M. Wt: 267.12 g/mol
InChI Key: KVAVSLYOIKMZKK-UHFFFAOYSA-N
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Description

7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and its presence in various natural products and pharmaceuticals. The spirocyclic framework is known for its rigidity and three-dimensional structure, which can enhance the biological activity of the molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through a diastereodivergent synthesis approach. This involves the use of Lewis base or Brønsted base-promoted (3 + 2) cycloadditions. For instance, using a Lewis base such as tricyclohexylphosphine as a catalyst can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like potassium carbonate can also be used to achieve good yields .

Industrial Production Methods: While specific industrial production methods for 7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro[indoline-3,3’-pyrrolidin]-2-one derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the bromine atom but shares the core spirocyclic structure.

    Spiro[indoline-3,2’-pyrrolidin]-2-one: Differs in the position of the spiro linkage but has similar biological activities.

Uniqueness: 7-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate for further functionalization.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

7-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11BrN2O/c12-8-3-1-2-7-9(8)14-10(15)11(7)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15)

InChI Key

KVAVSLYOIKMZKK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C(=CC=C3)Br)NC2=O

Origin of Product

United States

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